molecular formula C6H12N2O B458993 piperidine-1-carboxamide CAS No. 2158-03-4

piperidine-1-carboxamide

Cat. No. B458993
Key on ui cas rn: 2158-03-4
M. Wt: 128.17g/mol
InChI Key: JSPCTNUQYWIIOT-UHFFFAOYSA-N
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Patent
US05262436

Procedure details

Combine N-(t-butoxycarbonyl)-S-methionine (1.50 g, 6.0 mmol), piperidine (0.51 g, 6.0 mmol) and HOBT (0.91 g, 6.0 mmol) in DMF (40 ml). Add DEC (1.15 g, 6.0 mmol). Stir 5 hours, concentrate in vacuo, and partition between EtOAc and H2O. Wash with aqueous NaHCO3, dry, and concentrate to obtain the piperidine amide as a colorless oil (TLC single spot Rf =0.6 in 5% MeOH/CH2Cl2).
[Compound]
Name
N-(t-butoxycarbonyl)-S-methionine
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
0.51 g
Type
reactant
Reaction Step Two
Name
Quantity
0.91 g
Type
reactant
Reaction Step Three
Name
Quantity
40 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.C1C=CC2N(O)N=NC=2C=1.C[N:18]([CH:20]=[O:21])C>>[N:1]1([C:20]([NH2:18])=[O:21])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1

Inputs

Step One
Name
N-(t-butoxycarbonyl)-S-methionine
Quantity
1.5 g
Type
reactant
Smiles
Step Two
Name
Quantity
0.51 g
Type
reactant
Smiles
N1CCCCC1
Step Three
Name
Quantity
0.91 g
Type
reactant
Smiles
C=1C=CC2=C(C1)N=NN2O
Step Four
Name
Quantity
40 mL
Type
reactant
Smiles
CN(C)C=O

Conditions

Stirring
Type
CUSTOM
Details
Stir 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrate in vacuo
CUSTOM
Type
CUSTOM
Details
partition between EtOAc and H2O
WASH
Type
WASH
Details
Wash with aqueous NaHCO3
CUSTOM
Type
CUSTOM
Details
dry
CONCENTRATION
Type
CONCENTRATION
Details
concentrate

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
N1(CCCCC1)C(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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